6-Isobutylpyridin-2-amine
Description
6-Isobutylpyridin-2-amine is a pyridine derivative featuring an amino group at the 2-position and an isobutyl substituent at the 6-position of the pyridine ring. The isobutyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents.
Properties
CAS No. |
137346-99-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3,(H2,10,11) |
InChI Key |
PVNWEOVFNTVVPU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC(=CC=C1)N |
Canonical SMILES |
CC(C)CC1=NC(=CC=C1)N |
Synonyms |
2-Pyridinamine,6-(2-methylpropyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and safety data for 6-Isobutylpyridin-2-amine and related pyridin-2-amine derivatives:
Structural and Functional Differences
- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine exhibits a bipyridyl structure, enabling π-stacking interactions in coordination complexes or drug-target binding . 3-Methoxy-6-methylpyridin-2-amine combines electron-donating (methoxy) and electron-withdrawing (amino) groups, altering electronic properties for tailored reactivity .
Physicochemical Trends :
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